Isobutyraldehyde Diethyl Acetal
Description
Overview of Acetal (B89532) Chemistry and Functional Group Relevance in Synthesis
Acetals are a class of organic molecules characterized by a carbon atom single-bonded to two ether oxygen atoms. byjus.com They are geminal-diether derivatives of aldehydes or ketones. libretexts.org The general structure can be represented as R₂C(OR')₂, where R can be organic fragments or hydrogen, and R' must be organic fragments. wikipedia.org When the two R' groups are identical, it is a "symmetric acetal," and when they are different, it is a "mixed acetal." wikipedia.org
The significance of the acetal functional group in organic synthesis is profound, primarily due to its stability. libretexts.orglibretexts.org Acetals are stable under neutral and basic conditions, which makes them excellent protecting groups for the otherwise reactive carbonyl group of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com This stability allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. wikipedia.orgpearson.com The protection is reversible, as the acetal can be hydrolyzed back to the original carbonyl compound under acidic conditions, typically with the presence of water. libretexts.orgmasterorganicchemistry.com
The formation of acetals, known as acetalization, is an acid-catalyzed reaction between an aldehyde or ketone and an alcohol. lscollege.ac.in The reaction proceeds through a hemiacetal intermediate. byjus.comlibretexts.org To drive the equilibrium towards the formation of the acetal, water, a byproduct of the reaction, is typically removed. libretexts.orglscollege.ac.in
Historical Context of Isobutyraldehyde (B47883) Diethyl Acetal Synthesis and Applications
The synthesis of acetals has been a fundamental transformation in organic chemistry for a considerable time. The direct acetalization of aldehydes and ketones using alcohols in the presence of an acid catalyst has been the traditional method. acs.org Isobutyraldehyde diethyl acetal is synthesized from isobutyraldehyde and ethanol (B145695). guidechem.com Early methods likely involved the use of strong mineral acids as catalysts.
Historically, the primary application of acetals like this compound has been as protecting groups in multi-step organic syntheses. wikipedia.org This allowed for the selective transformation of other functional groups within a molecule that would otherwise be incompatible with the reactivity of an aldehyde.
Significance of this compound in Contemporary Organic Synthesis and Chemical Research
In modern organic synthesis, this compound continues to be a valuable tool. Its role as a protecting group remains crucial in the synthesis of complex organic molecules. acs.org The stability of the acetal linkage to a wide range of reagents, such as organometallics and hydrides, makes it indispensable. libretexts.orglibretexts.org
Contemporary research has also focused on developing more efficient and milder methods for acetalization. This includes the use of various catalysts to improve reaction rates and selectivity, and to avoid the use of harsh acidic conditions that might be detrimental to sensitive substrates. acs.org
Furthermore, this compound serves as a key intermediate in the production of other chemicals. nacchemical.com For instance, it is a precursor in the synthesis of certain fragrance and flavoring agents, although its direct application in these areas is less emphasized in a purely academic context. Research has also explored the ketonization of isobutyraldehyde, a process in which diisopropyl ketone can be formed, highlighting the broader synthetic potential of isobutyraldehyde derivatives. researchgate.net
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| CAS Number | 1741-41-9 | scbt.com |
| Molecular Formula | C₈H₁₈O₂ | scbt.com |
| Molecular Weight | 146.23 g/mol | scbt.com |
| Appearance | Colorless to almost colorless clear liquid | guidechem.comtcichemicals.com |
| Boiling Point | 138 °C | |
| Density | 0.823 g/mL at 20 °C | nacchemical.com |
| Refractive Index | n20/D 1.394 | nacchemical.com |
The following table outlines a typical synthesis of this compound:
| Reactants | Catalyst | Conditions | Product | Reference |
| Isobutyraldehyde, Ethanol | Acid Catalyst (e.g., Methanesulfonic acid) | Heating under magnetic stirring, followed by workup | This compound | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-9-8(7(3)4)10-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDFOVZPOBSHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061940 | |
| Record name | Propane, 1,1-diethoxy-2-methyl- | |
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Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1741-41-9 | |
| Record name | 1,1-Diethoxy-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1741-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propane, 1,1-diethoxy-2-methyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1-diethoxy-2-methyl- | |
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| Record name | Propane, 1,1-diethoxy-2-methyl- | |
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| Record name | 1,1-diethoxy-2-methylpropane | |
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Synthetic Methodologies for Isobutyraldehyde Diethyl Acetal
Classical Synthesis Approaches
The classical synthesis of isobutyraldehyde (B47883) diethyl acetal (B89532) hinges on the reversible reaction between an aldehyde and an alcohol. To achieve high yields, the equilibrium of this reaction must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol and/or by removing the water formed during the reaction.
The acid-catalyzed acetalization is the most common and efficient method for preparing isobutyraldehyde diethyl acetal. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two equivalents of ethanol (B145695) to the carbonyl group of isobutyraldehyde, resulting in the formation of the acetal and one equivalent of water. libretexts.orglibretexts.org
The molar ratio of isobutyraldehyde to ethanol significantly impacts the yield of the resulting diethyl acetal. Stoichiometrically, the reaction requires two moles of ethanol for every one mole of isobutyraldehyde. However, to shift the equilibrium in favor of the product, a large excess of ethanol is commonly used. Ratios of up to 1:20 (isobutyraldehyde to ethanol) have been reported, with preferred ranges often being between 1:2.2 to 1:8. google.com Increasing the concentration of ethanol enhances the probability of collision with the activated aldehyde, thereby increasing the reaction rate and pushing the equilibrium towards the formation of the acetal. For instance, using an ethanol to isobutyraldehyde molar ratio of 4:1 can significantly improve the yield.
| Molar Ratio (Isobutyraldehyde:Ethanol) | Effect on Yield |
| 1:2 | Stoichiometric ratio, may result in lower yields due to equilibrium limitations. |
| 1:4 | Excess ethanol shifts the equilibrium, leading to an improved yield. |
| 1:8 | Further excess of ethanol can maximize the yield by strongly favoring product formation. google.com |
| 1:20 | A large excess of ethanol is sometimes used to ensure near-complete conversion of the aldehyde. google.com |
This table illustrates the general trend of how increasing the molar ratio of ethanol to isobutyraldehyde can positively influence the yield of this compound.
| Temperature Range | Effect on Reaction |
| 20-40°C | Optimal range for balancing reaction kinetics and equilibrium, favoring acetal formation. |
| > 40°C | May lead to a decrease in yield due to the reversible nature of the reaction and potential side reactions. |
| < 20°C | The reaction rate will be significantly slower, requiring longer reaction times. |
This table summarizes the general effects of temperature on the synthesis of this compound.
The formation of this compound proceeds through a two-step mechanism, with the initial formation of a hemiacetal intermediate. libretexts.orglibretexts.org In the first step, one molecule of ethanol adds to the protonated carbonyl group of isobutyraldehyde. youtube.com This is a nucleophilic addition reaction that results in the formation of a hemiacetal, which is a compound containing both a hydroxyl (-OH) group and an alkoxy (-OR) group attached to the same carbon atom. khanacademy.org This hemiacetal is generally unstable and is in equilibrium with the starting aldehyde and alcohol. libretexts.org In the presence of an acid catalyst, the hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). khanacademy.orgyoutube.com The subsequent departure of water generates a resonance-stabilized carbocation, which is then attacked by a second molecule of ethanol. youtube.com Deprotonation of this final intermediate yields the stable this compound. youtube.com
Acid-Catalyzed Acetalization of Isobutyraldehyde with Ethanol
Dehydration and Acetal Formation Mechanisms
The formation of this compound from isobutyraldehyde and ethanol is a reversible reaction that is typically catalyzed by an acid. The mechanism involves the protonation of the carbonyl oxygen of the isobutyraldehyde, which enhances its electrophilicity. This is followed by the nucleophilic attack of an ethanol molecule on the carbonyl carbon, leading to the formation of a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, a second ethanol molecule attacks this carbocation, and subsequent deprotonation yields the this compound. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed.
A general procedure involves heating a mixture of isobutyraldehyde, excess ethanol, and a catalyst. guidechem.com After the reaction, the excess ethanol is recovered, and the organic phase is washed, dried, and purified by distillation to collect the final product. guidechem.com
Orthoester Method for Water Scavenging
A significant challenge in acetal synthesis is the removal of water, which can hydrolyze the product back to the starting materials. researchgate.net The use of orthoesters, such as triethyl orthoformate, serves as an effective method for in-situ water removal. researchgate.netorganic-chemistry.org Triethyl orthoformate reacts with the water produced during the acetalization reaction to form ethyl formate (B1220265) and ethanol, thus shifting the reaction equilibrium towards the formation of the desired acetal. organic-chemistry.org This method avoids the need for physical water removal techniques like azeotropic distillation. The reaction is typically carried out by treating the aldehyde with an alcohol and the orthoformate in the presence of an acid catalyst. researchgate.net
Synthesis via Alpha-Halo Analogs of Isobutyraldehyde Dimethyl Acetal
An alternative synthetic route involves the use of α-halo analogs of isobutyraldehyde acetals. For instance, 4-halobutyraldehyde dimethyl acetals can be prepared from cyclopropane (B1198618) carboxaldehyde. google.com The process involves the reaction of cyclopropane carboxaldehyde with a carboxylic acid halide in the presence of a Lewis acid catalyst to form an enol ester of a 4-halobutyraldehyde. google.com This intermediate is then reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst to yield the corresponding 4-halobutyraldehyde acetal. google.com For example, 4-bromobutyraldehyde dimethyl acetal has been synthesized by reacting 4-bromo-1-acetoxy-1-butene with methanol and Amberlyst 15 as the acid catalyst. google.com
Advanced and Green Chemistry Approaches
In a move towards more sustainable chemical processes, recent research has focused on the use of solid acid catalysts, which offer advantages such as reusability, reduced corrosion, and simplified product purification. guidechem.comoru.edu
Solid Acid Catalysis for Continuous Processes
Solid acid catalysts are being explored for the development of continuous flow processes for acetal synthesis. These systems offer benefits in terms of process control, efficiency, and scalability.
Ion-exchange resins, particularly those with sulfonic acid groups (-SO3H), are effective heterogeneous catalysts for acetalization. scirp.org Resins like Amberlyst-15, which have a macroreticular structure, provide Brønsted acidity and high stability. researchgate.net They can be easily separated from the reaction mixture by filtration and can be reused, making the process more economical and environmentally friendly. scirp.orgbohrium.com The catalytic activity of these resins is influenced by their physical properties, such as pore size and surface area. researchgate.net While effective, the thermal stability of some ion-exchange resins can be a limiting factor in industrial applications. researchgate.net
A study on the synthesis of this compound using methanesulfonic acid and various metal methanesulfonates as catalysts demonstrated good catalytic activities. guidechem.com While methanesulfonic acid showed the highest activity, the metal salt catalysts offered simpler post-treatment and recyclability. guidechem.com
Table 1: Catalyst Activity in the Synthesis of this compound guidechem.com
| Catalyst | Activity |
| Methanesulfonic acid | Highest |
| Mn(CH3SO3)2 | High |
| Zn(CH3SO3)2 | Moderate |
| Ni(CH3SO3)2 | Lower |
| Cu(CH3SO3)2 | Lowest |
This table is based on the described relative activities and does not represent quantitative data.
Mesoporous materials, such as zirconium oxophosphate, are also being investigated as solid acid catalysts. These materials possess a high surface area and a structured pore system, which can enhance catalytic activity and selectivity. Tungsten oxide supported on ordered mesoporous zirconium oxophosphate has been shown to exhibit improved Brønsted acidity, making it a promising catalyst for acid-catalyzed reactions like benzylation of anisole, and by extension, acetal formation. nih.gov The uniform mesopores can facilitate the diffusion of reactants and products, potentially leading to higher efficiency in catalytic processes.
Ruthenium Trichloride (B1173362) (RuCl₃) Catalyzed Synthesis
Ruthenium trichloride (RuCl₃) is a versatile and efficient homogeneous catalyst for a wide range of organic transformations, including the chemoselective synthesis of acetals from aldehydes. researchgate.netnih.gov Its effectiveness in these reactions stems from its ability to act as a Lewis acid, activating the carbonyl group of the aldehyde towards nucleophilic attack by an alcohol. researchgate.netresearchgate.net
The synthesis of this compound using RuCl₃ would involve the reaction of isobutyraldehyde with an excess of ethanol in the presence of a catalytic amount of RuCl₃. This method is particularly advantageous due to its high chemoselectivity, meaning it can selectively protect aldehydes in the presence of ketones. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature, and the catalyst loadings are typically low. nih.gov While RuCl₃ is a homogeneous catalyst, methods have been developed to recycle it by using ionic liquids as the reaction medium, which can circumvent the issue of catalyst separation and reuse. nih.gov
The catalytic role of RuCl₃ in acetal formation is attributed to its Lewis acidic character. The mechanism involves the coordination of the ruthenium center to the carbonyl oxygen of isobutyraldehyde. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by ethanol. researchgate.netnih.govresearchgate.netrsc.org
The reaction proceeds through the following key steps:
Activation of the Aldehyde: The Lewis acidic RuCl₃ coordinates to the oxygen atom of the isobutyraldehyde's carbonyl group.
Nucleophilic Attack: An ethanol molecule attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.
Formation of the Acetal: The hemiacetal is then protonated by the reaction medium (acidified by the Lewis acid interaction), and a second molecule of ethanol attacks, displacing a molecule of water and forming the final this compound. The catalyst is regenerated in the process.
This mechanism is a classic example of Lewis acid catalysis in carbonyl chemistry and is fundamental to understanding the efficacy of RuCl₃ and other similar metal-based catalysts in acetal synthesis. nih.govrsc.org
Photochemical Protocols for Acetal Synthesis (e.g., Eosin Y with Green LED)
In recent years, photochemical methods have emerged as a green and sustainable alternative for organic synthesis. The use of visible-light photoredox catalysis with organic dyes like Eosin Y offers a mild and environmentally benign route to acetal formation. nih.govresearchgate.net This approach is particularly noteworthy as it often proceeds under neutral conditions, avoiding the use of strong acids that can be corrosive and incompatible with sensitive functional groups.
In a typical setup for the synthesis of this compound, a solution of isobutyraldehyde and ethanol containing a catalytic amount of Eosin Y is irradiated with a green or blue LED light source. nih.govrsc.org The mechanism is believed to involve the photoexcitation of Eosin Y, which then initiates a series of electron transfer steps. While the precise mechanism for photocatalytic acetal formation is still under investigation, it is thought to proceed through radical intermediates. This method has been shown to be effective for a range of aldehydes, including those that are sterically hindered or contain acid-sensitive groups. nih.gov
Table 4: Eosin Y-Catalyzed Photochemical Synthesis of Acetals
| Catalyst | Light Source | Key Features | Applicability |
| Eosin Y | Green LED (e.g., 525 nm) | Metal-free, mild and neutral conditions, sustainable. nih.gov | Broad substrate scope, including acid-sensitive and sterically hindered aldehydes. |
| Eosin Y | Blue LED | Effective for the synthesis of cyclic O,O- and N,O-acetals. rsc.org | Applicable to various enol ethers and enamines. |
Enzymatic Catalysis in Acetal Formation (if applicable to specific acetals)
Enzymatic catalysis offers a highly selective and environmentally friendly approach to organic synthesis. Lipases, a class of hydrolases, are widely used in various catalytic applications, particularly for the synthesis of esters. nih.govresearchgate.netnih.gov However, their application in the direct formation of simple acetals like this compound is not a commonly reported or efficient process.
The natural function of lipases is the hydrolysis of esters, but under non-aqueous conditions, they can catalyze the reverse reaction. nih.govmdpi.com While there are instances of lipases catalyzing promiscuous reactions, such as aldol (B89426) condensations and Michael additions, their use in the formation of acetals from simple aldehydes and alcohols is limited. mdpi.com The active site of a lipase (B570770) is optimized for the formation of an acyl-enzyme intermediate, which is central to esterification but not directly analogous to the mechanism of acetal formation. nih.gov
Some research has explored chemo-enzymatic routes where a chemical step is used to form an intermediate that is then acted upon by an enzyme. For instance, acetal derivatives of sugars have been synthesized chemically and then enzymatically esterified. nih.gov This suggests that a direct, one-pot enzymatic synthesis of this compound is likely not a primary or efficient method with currently known enzymes.
Solvent-Free Acetalization Processes
Solvent-free or solvent-minimized synthesis is a key principle of green chemistry, aiming to reduce waste and the use of volatile organic compounds. In the context of this compound synthesis, this often involves using one of the reactants in excess to serve as the reaction medium.
Detailed research has explored the use of various catalysts under conditions where ethanol, a primary reactant, also functions as the solvent. One study investigated the efficacy of methanesulfonic acid and different metal methanesulfonates as catalysts for the reaction between isobutyraldehyde and anhydrous ethanol. guidechem.com The findings indicated that while methanesulfonic acid exhibited the highest catalytic activity, metal methanesulfonates offered significant advantages, including simplified post-reaction work-up, reduced acid corrosion, and the potential for catalyst recycling. guidechem.com The methanesulfonate (B1217627) catalysts are generally insoluble in the aldehyde and only slightly soluble in the alcohol, allowing for easy separation from the reaction mixture upon completion. guidechem.com
The catalytic activity was found to vary depending on the metal ion in the methanesulfonate salt. A comparative study yielded the following order of activity: Mn(CH₃SO₃)₂ > Zn(CH₃SO₃)₂ > Ni(CH₃SO₃)₂ > Cu(CH₃SO₃)₂. guidechem.com Although the activity of these salts was lower than that of methanesulfonic acid, their operational benefits present a compelling case for their use in industrial applications. guidechem.com
Table 1: Catalyst Activity in the Synthesis of this compound
| Catalyst | Relative Catalytic Activity | Advantages |
|---|---|---|
| Methanesulfonic acid | Highest | High reaction rate |
| Manganese(II) methanesulfonate | High | Recyclable, easy separation |
| Zinc(II) methanesulfonate | Moderate | Recyclable, easy separation |
| Nickel(II) methanesulfonate | Lower | Recyclable, easy separation |
This table is generated based on the qualitative descriptions of catalytic activity found in the cited research. guidechem.com
Utilizing Molecular Sieves for Equilibrium Shift and Water Adsorption
The synthesis of acetals is an equilibrium-limited reaction. To achieve high yields, the water produced during the reaction must be continuously removed. Molecular sieves are highly effective for this purpose due to their ability to selectively adsorb water molecules within their porous structure. researchgate.net
Two primary batch techniques have been successfully applied for the synthesis of this compound using molecular sieves at room temperature or 0°C. researchgate.net
Method 1: Dual-Function Catalytic Sieves This approach utilizes proton-exchanged molecular sieves, such as certain zeolites (e.g., Zeolon 500, AW 500, or mordenite). researchgate.net In this system, the molecular sieve serves a dual purpose. The acidic sites on the outer surface of the sieve catalyze the acetal formation reaction, while the inner pores selectively trap the water molecules formed, effectively shifting the reaction equilibrium towards the product. researchgate.net
Method 2: Separate Catalyst and Adsorbent The second method involves adding a separate acid catalyst, such as p-toluenesulfonic acid, to the reaction mixture along with a non-acidic molecular sieve that acts solely as a water adsorbent. researchgate.net A rapid proton exchange can occur between the acid catalyst and the sieve. Molecular sieves like types KA and NaA exhibit a fast rate of proton exchange, while types CaA, Zeolon 500, and AW 500 show a less pronounced exchange. researchgate.net Despite these differences, all these sieves are effective because the rate of acetal formation remains high. researchgate.net Notably, when using molecular sieves KA and CaA, the reaction can proceed to essentially quantitative conversion within just a few minutes. researchgate.net
Table 2: Role of Molecular Sieves in this compound Synthesis
| Molecular Sieve Type | Method | Function | Catalyst | Reported Efficiency |
|---|---|---|---|---|
| Zeolon 500, AW 500, Mordenite | Dual-Function | Catalyst & Water Adsorbent | Intrinsic to sieve | High yield |
| KA, NaA | Separate Catalyst & Adsorbent | Water Adsorbent | p-Toluenesulfonic acid | Quantitative conversion in minutes researchgate.net |
This table summarizes the application of different molecular sieves as described in the cited literature. researchgate.net
Reaction Mechanisms and Pathways
Acetalization Mechanism Details
The acetalization process is initiated by the activation of the isobutyraldehyde (B47883) carbonyl group. youtube.com In the presence of an acid catalyst, such as dry hydrogen chloride, the carbonyl oxygen is protonated. libretexts.orgncert.nic.in This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like ethanol (B145695). youtube.comlibretexts.orglibretexts.org The lone pair of electrons on the oxygen atom of an ethanol molecule then performs a nucleophilic attack on the now highly electrophilic carbonyl carbon. lumenlearning.comlibretexts.org This step results in the formation of a protonated hemiacetal. libretexts.orgstackexchange.com
Acetalization Initiation
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Isobutyraldehyde, Acid (H⁺) | Protonated Isobutyraldehyde |
The protonated hemiacetal formed in the initial step is a transient species. It quickly loses a proton, often transferred to another alcohol molecule or the conjugate base of the catalyst, to yield a neutral hemiacetal. libretexts.orglibretexts.org A hemiacetal is a compound containing both a hydroxyl (-OH) and an ether (-OR) group attached to the same carbon atom. byjus.comlibretexts.orgmasterorganicchemistry.com
This hemiacetal is an intermediate in the reaction pathway. lumenlearning.comlibretexts.org While cyclic hemiacetals can be quite stable, acyclic ones, like the one formed from isobutyraldehyde, are generally less stable and exist in equilibrium with the starting aldehyde and alcohol. byjus.comlibretexts.orgmasterorganicchemistry.com For the reaction to proceed towards the full acetal (B89532), the hemiacetal must undergo further reaction.
The next phase of the mechanism involves the conversion of the hemiacetal to the final acetal product. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, which transforms it into a good leaving group (water). libretexts.orgmasterorganicchemistry.com The departure of a water molecule is facilitated by the donation of a lone pair of electrons from the adjacent ether oxygen, leading to the formation of a resonance-stabilized oxonium ion. youtube.comlibretexts.org
This oxonium ion is a potent electrophile. youtube.com A second molecule of ethanol then acts as a nucleophile, attacking the oxonium ion. youtube.comlibretexts.org The final step is the deprotonation of this newly added oxygen atom, which regenerates the acid catalyst and yields the stable isobutyraldehyde diethyl acetal. libretexts.orgyoutube.com This entire sequence, from hemiacetal to acetal, is also reversible. stackexchange.com
Hydrolysis and Deprotection Mechanisms
Acetal formation is a key strategy for protecting carbonyl groups in multi-step syntheses. libretexts.orgmasterorganicchemistry.com The reverse reaction, hydrolysis, is equally important for regenerating the original carbonyl compound once the protection is no longer needed.
The hydrolysis of this compound back to isobutyraldehyde is achieved by treatment with aqueous acid. ncert.nic.inmasterorganicchemistry.com The mechanism is essentially the microscopic reverse of acetal formation. The process begins with the protonation of one of the ether oxygens. This is followed by the elimination of an ethanol molecule to form an oxonium ion. A water molecule then attacks this electrophilic species, and subsequent deprotonation leads to the formation of a hemiacetal. The hemiacetal is then further protonated at its remaining ether oxygen, leading to the elimination of the second ethanol molecule and the regeneration of the protonated isobutyraldehyde, which upon deprotonation gives the final aldehyde product. The presence of excess water drives the equilibrium toward the aldehyde. lumenlearning.comlibretexts.org
In complex molecules, it is often necessary to deprotect an acetal (derived from an aldehyde) while leaving a ketal (derived from a ketone) intact. This selective cleavage is known as chemoselective deprotection. Various methods have been developed to achieve this.
One approach utilizes bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in dichloromethane. organic-chemistry.org This system has been shown to deprotect acetals derived from conjugated aldehydes efficiently, while nonconjugated aldehyde acetals are more resistant to the reaction conditions. organic-chemistry.org This method offers selectivity, allowing for the deprotection of one type of acetal in the presence of other protecting groups like TBDMS ethers. organic-chemistry.orgresearchgate.net
Another highly efficient method involves the use of a catalytic amount of molecular iodine (I₂) in acetone (B3395972). organic-chemistry.orgnih.gov This protocol operates under neutral conditions and is very rapid. It relies on a substrate exchange mechanism rather than direct hydrolysis, which allows it to be highly chemoselective. organic-chemistry.org This method can deprotect acetals and ketals while leaving sensitive functional groups, such as double bonds, hydroxyl groups, and even highly acid-sensitive groups like tert-butyl ethers, untouched. organic-chemistry.orgnih.gov
Chemoselective Deprotection Reagents
| Reagent System | Conditions | Selectivity Notes |
|---|---|---|
| Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) | Dichloromethane, room temperature | Effective for acetals of conjugated aldehydes; less so for nonconjugated aldehyde acetals. organic-chemistry.org |
Derivatization and Further Reaction Pathways
The transformation of acetals to alpha-sulfenylated aldehydes is a significant derivatization pathway. An analogous reaction involves the redox-neutral α-sulfenylation of secondary amines with thiosalicylaldehydes to produce ring-fused N,S-acetals. nih.gov This reaction, catalyzed by acetic acid, demonstrates the feasibility of forming a C-S bond at the alpha position to a heteroatom. nih.gov While direct alpha-sulfenylation of this compound is not explicitly detailed in the provided context, the chemistry of N,S-acetal formation provides a conceptual basis for such a transformation.
A notable reaction pathway for aldehydes, including isobutyraldehyde, is their insertion into the C-N bond of N-acyl phthalimides to form N,O-acetals. nsf.gov This reaction provides a method to synthesize O-acyl-N,O-acetals under mild conditions from readily available starting materials. nsf.gov For instance, the reaction of N-acetyl phthalimide (B116566) with isobutyraldehyde in the presence of a lithium cation and a tertiary amine leads to the formation of an N,O-acetal. nsf.govmorressier.com
The proposed mechanism for the formation of N,O-acetals from N-acyl phthalimides and aldehydes suggests an initial attack of a phthalimide anion on the aldehyde to form an alkoxide adduct. nsf.gov This is followed by acylation of the alkoxide by another molecule of N-acyl phthalimide, which regenerates the phthalimide anion and yields the N,O-acetal product. nsf.gov The phthalimide anion thus acts as a catalyst. nsf.gov An initiation step is proposed where a sacrificial amount of N-acyl phthalimide is hydrolyzed by an OH donor to generate the initial concentration of the phthalimide anion catalyst. nsf.gov
The formation of N,O-acetals from N-acyl phthalimides and aldehydes is effectively mediated by substoichiometric amounts of alkali metal additives like sodium iodide (NaI) and potassium phthalimide (PhtNK). nsf.govresearchgate.net The presence of the metal phthalimide anion is crucial for the reaction to proceed. nsf.gov In cases involving electron-rich aldehydes, using stoichiometric amounts of both NaI and potassium phthalimide can overcome unfavorable equilibrium and provide adequate yields. nsf.gov A one-pot procedure has also been developed where the N-acyl phthalimide is generated in situ from an acid chloride before reacting with the aldehyde to form the N,O-acetal. nsf.gov
The pyridinium-type salt intermediates generated during the TESOTf-base mediated deprotection of acetals are not only key to deprotection but also serve as effective electrophiles for the formation of mixed acetals. nih.gov These intermediates can react with various nucleophiles, including alcohols, to yield mixed acetals in high yields under mild conditions. nih.govorganic-chemistry.org This method provides an efficient route to O,O-mixed acetals, which are otherwise challenging to synthesize. organic-chemistry.org
Reactions with Other Carbonyl Compounds (e.g., Ketones, other Aldehydes)
This compound, like other acetals, is generally stable in neutral or basic conditions, which is why acetals are widely used as protecting groups in organic synthesis. libretexts.org Direct reaction with other carbonyl compounds, such as ketones or other aldehydes, does not typically occur under these conditions. However, in the presence of an acid catalyst, the same conditions that lead to acetal formation can facilitate an equilibrium-driven exchange reaction known as transacetalization.
The mechanism for this exchange is analogous to the final stages of acetal formation and the initial stages of acetal hydrolysis. libretexts.org The process is initiated by protonation of one of the ether oxygens of the this compound, making it a good leaving group (ethanol). The departure of ethanol results in a resonance-stabilized oxocarbenium ion. This electrophilic intermediate can then be attacked by the carbonyl oxygen of another aldehyde or a ketone present in the reaction mixture.
Kinetics and Thermodynamics of Acetalization
The formation of this compound from isobutyraldehyde and ethanol is a reversible, acid-catalyzed nucleophilic addition reaction. The kinetics and thermodynamics of this process are critical for optimizing its synthesis.
Factors Influencing Equilibrium Constants in Acetal Formation
The position of the equilibrium in acetal formation is dictated by several key factors, which can be manipulated to favor product formation according to Le Châtelier's principle. youtube.com Aldehydes are generally more reactive and have more favorable equilibrium constants for acetal formation than ketones, primarily due to steric and electronic reasons. masterorganicchemistry.com The branched structure of isobutyraldehyde presents more steric hindrance than a linear aldehyde like n-butyraldehyde, which can influence the equilibrium position.
Key influencing factors are summarized in the table below.
Table 1: Factors Affecting Acetal Formation Equilibrium
| Factor | Influence on Equilibrium (Towards Acetal) | Rationale |
|---|---|---|
| Temperature | Varies; reaction is often exothermic | A change in temperature will shift the equilibrium according to the reaction's enthalpy change (ΔH). youtube.com |
| Concentration | Increased reactant concentration shifts equilibrium to the right | Increasing the concentration of isobutyraldehyde or ethanol drives the reaction forward. Using the alcohol as the solvent is a common strategy. youtube.com |
| Water Removal | Shifts equilibrium significantly to the right | Water is a product of the reaction. Its removal (e.g., via a Dean-Stark trap or molecular sieves) prevents the reverse hydrolysis reaction. libretexts.orglibretexts.org |
| Catalyst | No effect on equilibrium position | An acid catalyst increases the rate at which equilibrium is reached but does not alter the equilibrium constant itself. youtube.com |
| Steric Hindrance | Generally favors less hindered carbonyls | While aldehydes are favored over ketones, the branched isobutyl group can make the equilibrium less favorable than for linear aldehydes. masterorganicchemistry.com |
Computational Electronic Structure Methods for Thermodynamic Analysis
The thermodynamic feasibility and equilibrium constant of acetalization can be rigorously analyzed using computational electronic structure methods. Techniques such as Density Functional Theory (DFT) allow for the calculation of the electronic energy of molecules. By optimizing the geometries of the reactants (isobutyraldehyde, ethanol) and products (this compound, water), their ground-state energies can be determined.
From these calculations, key thermodynamic properties for the reaction can be derived:
Enthalpy Change (ΔH): Calculated from the difference in the electronic energies of products and reactants, with corrections for zero-point vibrational energy and thermal contributions. Acetal formation is typically exothermic. youtube.com
Entropy Change (ΔS): The reaction involves the combination of three molecules (one aldehyde, two alcohols) to form two (one acetal, one water), resulting in a decrease in entropy. youtube.com
Gibbs Free Energy Change (ΔG): Determined using the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction under the specified conditions.
The equilibrium constant (Keq) is directly related to the standard Gibbs free energy change by the fundamental equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin. This computational approach enables the prediction of reaction spontaneity and product distribution without direct experimental measurement.
NMR Spectroscopy for Kinetic Studies of Acetal Formation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive technique for studying the kinetics of acetal formation in real-time. nih.gov By monitoring the reaction mixture directly in an NMR tube, the concentration of each species involved—the aldehyde, alcohol, hemiacetal intermediate, and the final acetal—can be quantified over time.
In a typical ¹H NMR spectrum, the protons of each compound have distinct chemical shifts. For example, the aldehydic proton of isobutyraldehyde has a characteristic downfield signal, which decreases in intensity as the reaction progresses. Concurrently, new signals corresponding to the protons of the hemiacetal and the acetal will appear and grow in intensity.
By integrating the area under these characteristic peaks at various time intervals, a concentration profile for each species can be generated. This data allows for the determination of crucial kinetic parameters:
Reaction Rate: How quickly the aldehyde is consumed and the acetal is formed.
Rate Law and Order: The dependence of the reaction rate on the concentration of reactants and the catalyst.
Rate Constant (k): The proportionality constant in the rate law.
Half-life (t₁/₂): The time required for the concentration of the starting aldehyde to decrease by half.
Stopped-flow NMR techniques can be employed for very fast reactions, allowing for the study of reaction dynamics from the moment of mixing. libretexts.org
Table 2: Illustrative Data from a Kinetic NMR Study
| Time (min) | Isobutyraldehyde Conc. (M) | Hemiacetal Conc. (M) | Acetal Conc. (M) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.65 | 0.25 | 0.10 |
| 30 | 0.30 | 0.35 | 0.35 |
| 60 | 0.15 | 0.20 | 0.65 |
This table is for illustrative purposes to show the type of data obtained from NMR kinetic studies and does not represent actual experimental results.
Catalysis in Isobutyraldehyde Diethyl Acetal Chemistry
Heterogeneous Catalysis
Heterogeneous catalysts, existing in a different phase from the reactants, are pivotal in the industrial synthesis of acetals due to their ease of separation and potential for reuse. Solid acid catalysts are particularly prominent in this area.
Solid acid catalysts offer several benefits over their liquid counterparts, such as traditional mineral acids. Their primary advantages include simplified product purification, reduced reactor corrosion, and enhanced environmental safety. researchgate.net The ability to be easily filtered from the reaction mixture allows for their application in continuous flow processes and facilitates catalyst recycling, aligning with the principles of green chemistry. oru.edusantiago-lab.com Materials like the ion-exchange resin Amberlyst-15 and various zeolites are commonly employed for acetal (B89532) formation. google.comresearchgate.net Amberlyst-15, a sulfonated polystyrene resin, is noted for its high selectivity and ability to catalyze reactions under mild conditions. arkat-usa.orgcatalysis.blog
Despite these advantages, solid acid catalysts present several challenges. A significant issue is catalyst deactivation, which can occur through several mechanisms including the blockage of active sites by coke or polymer deposition, poisoning by impurities in the feedstock, and thermal degradation. appliedcatalysts.comacs.orgresearchgate.net Mass transfer limitations can also impede reaction rates, particularly when the reactants have difficulty accessing the active sites within the catalyst's porous structure. acs.org Furthermore, solid acids can sometimes be less active and stable than their liquid acid counterparts, potentially requiring higher reaction temperatures. santiago-lab.commdpi.com The leaching of active species from the solid support into the reaction medium is another concern that can reduce catalyst lifespan and contaminate the product. santiago-lab.com
Table 4.1: Comparison of Solid Acid Catalyst Attributes
| Feature | Advantages | Challenges |
| Separation | Easy to separate from reaction products by filtration. oru.eduacs.org | Potential for mechanical attrition and loss of material. |
| Reusability | Can be regenerated and recycled for multiple runs. santiago-lab.comarkat-usa.org | Susceptible to deactivation over time. appliedcatalysts.comresearchgate.net |
| Corrosion | Non-corrosive to equipment compared to liquid acids. oru.edusantiago-lab.com | Can be less thermally stable than some liquid acids. researchgate.net |
| Process | Suitable for continuous flow industrial processes. oru.eduresearchgate.net | Mass transfer limitations can affect reaction efficiency. acs.org |
| Environmental | More environmentally friendly due to reduced waste. catalysis.blog | Leaching of active sites can occur. santiago-lab.com |
| Activity | High selectivity under mild conditions (e.g., Amberlyst-15). arkat-usa.org | Often require higher temperatures to match liquid acid activity. santiago-lab.com |
To understand and optimize the performance of solid acid catalysts in the synthesis of isobutyraldehyde (B47883) diethyl acetal, a suite of characterization techniques is employed. These methods provide critical information on the physical and chemical properties of the catalyst.
N₂-adsorption/desorption: This technique is used to determine key textural properties of a catalyst, such as its specific surface area and porosity. catalysis.bloggoogle.com The Brunauer-Emmett-Teller (BET) model is commonly applied to calculate the surface area, while methods like the Barrett-Joyner-Halenda (BJH) analysis provide insights into the pore size distribution. google.com A high surface area and appropriate pore structure are often crucial for catalytic activity, as they provide more accessible active sites for the reactants. oru.edu Isotherms from these analyses, often classified by IUPAC, can reveal the micro- and mesoporous nature of catalysts like zeolites or supported oxides. guidechem.comresearchgate.net
X-ray Diffraction (XRD): XRD is a fundamental technique for identifying the crystalline phases and determining the bulk structure of a catalyst. cu.edu.egnih.govresearchgate.net It can be used to verify the synthesis of a specific catalyst structure, such as a particular zeolite framework, and to assess its crystallinity. nih.gov The size of the crystallites can also be estimated from the peak broadening in the XRD pattern. nih.govrsc.org In situ XRD allows researchers to study structural changes in the catalyst under actual reaction conditions, providing insights into activation and deactivation mechanisms. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool for identifying functional groups on the catalyst surface and studying the nature of adsorbed molecules. google.comthegoodscentscompany.comnih.gov In the context of acetal synthesis, FTIR can be used to monitor the disappearance of the aldehyde's C=O and -CHO stretching bands and the appearance of the acetal's characteristic C-O-C ether linkages. nih.gov It can also be used with probe molecules to characterize the nature, strength, and number of acid sites (both Brønsted and Lewis) on the catalyst surface, which are critical for the reaction mechanism. researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, offering insights into the molecular structure and vibrational modes of a catalyst. appliedcatalysts.comacs.orgsigmaaldrich.com It is particularly useful for studying metal oxides and carbonaceous materials (coke) that may form on the catalyst during deactivation. ncert.nic.in Because water is a poor Raman scatterer, this technique is well-suited for in situ studies of catalytic reactions in aqueous environments. sigmaaldrich.com
Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature, providing information on its thermal stability and composition. nih.govresearchgate.net For catalysts, TGA can be used to determine the temperature at which decomposition or phase changes occur. researchgate.net It is also used to quantify the amount of coke deposited on a spent catalyst and to study the effectiveness of regeneration procedures by observing the mass loss during calcination.
Table 4.2: Overview of Catalyst Characterization Techniques
| Technique | Information Provided | Application in Acetal Chemistry |
| N₂-adsorption/desorption | Surface area, pore volume, pore size distribution. catalysis.bloggoogle.com | Assessing the accessibility of active sites in porous catalysts like zeolites. guidechem.com |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, crystallite size. cu.edu.egnih.gov | Verifying catalyst structure and monitoring phase changes during reaction. researchgate.net |
| FTIR Spectroscopy | Surface functional groups, nature of adsorbed species, acid site characterization. thegoodscentscompany.comresearchgate.net | Confirming acetal formation and disappearance of aldehyde reactants. nih.gov |
| Raman Spectroscopy | Molecular structure, vibrational modes, catalyst transformations. appliedcatalysts.comsigmaaldrich.com | Studying catalyst structure in situ and identifying coke deposits. ncert.nic.in |
| Thermogravimetric Analysis (TGA) | Thermal stability, composition, quantification of deposits. researchgate.net | Evaluating catalyst stability and measuring coke formation on spent catalysts. |
The economic viability of a heterogeneous catalytic process heavily depends on the catalyst's reusability and stability. A key challenge is catalyst deactivation, which diminishes its activity over time. One of the primary causes of deactivation in solid acid catalysis is the leaching of active species from the support into the reaction medium, a process that is often irreversible. santiago-lab.com This is particularly a concern in liquid-phase reactions. mdpi.com
Another common deactivation mechanism is fouling or coking, where by-products or polymers deposit on the catalyst surface, blocking access to the active sites. acs.orgresearchgate.net For catalysts used in bio-oil upgrading, which involves similar chemistries, coke deposition has been identified as a significant deactivation pathway.
The stability of a catalyst can be evaluated by conducting recycling experiments, where the catalyst is recovered after a reaction, optionally regenerated, and then used in a subsequent run. For example, studies on biodiesel production have shown that solid acid catalysts can be reused for multiple cycles, although a decline in yield is often observed due to deactivation. Regeneration, typically through calcination to burn off coke deposits, can often restore a significant portion of the catalyst's initial activity. For resin-based catalysts like Amberlyst-15, regeneration is also possible, allowing it to be used multiple times without significant loss of efficacy in many applications. arkat-usa.orgcatalysis.blog
Homogeneous Catalysis
Homogeneous catalysts, which operate in the same phase as the reactants, can offer high activity and selectivity under mild reaction conditions. However, their separation from the product mixture can be challenging and costly. acs.org
Transition metal complexes are versatile homogeneous catalysts for a variety of organic transformations involving aldehydes.
Ruthenium(III) Chloride (RuCl₃): RuCl₃ has been shown to be an effective catalyst for the acylation and oxidation of alcohols, demonstrating its capacity to activate oxygen-containing functional groups. While specific studies on its use for the synthesis of isobutyraldehyde diethyl acetal are not prevalent, its known ability to catalyze acetalization reactions suggests its potential applicability.
Cobalt Complexes: Cobalt-based catalysts have been successfully employed in reactions involving aldehydes, including their reduction to alcohols and the synthesis of acetals. thegoodscentscompany.comsigmaaldrich.com For instance, cobalt catalysts have been used for the one-pot synthesis of acetaldehyde (B116499) dimethyl acetal from synthesis gas and methanol (B129727). sigmaaldrich.com Although this is a different specific transformation, it highlights the capability of cobalt complexes to catalyze the fundamental steps of acetal formation. Mechanistic studies suggest that these reactions can proceed through a Co(I)/Co(III) catalytic cycle. thegoodscentscompany.com Cobalt complexes have also been developed for other transformations of aldehydes, such as enantioselective alkenylations and carbocyclization reactions.
The formation of acetals from aldehydes and alcohols is a classic acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. In homogeneous catalysis, this can be achieved using soluble Lewis acids.
Research has shown that various metal salts of methanesulfonic acid can act as effective catalysts for the synthesis of this compound from isobutyraldehyde and ethanol (B145695). nih.gov While methanesulfonic acid itself (a Brønsted acid) shows the highest activity, metal methanesulfonates such as those of manganese, zinc, nickel, and copper also exhibit good catalytic performance. nih.gov These salts can function as Lewis acids. An advantage of using these metal salts is the simplification of the post-reaction workup, as they can be more easily separated and recycled compared to a soluble liquid acid. nih.gov
The distinction between Lewis and Brønsted acid catalysis can sometimes be subtle, as seen in studies with metal-organic frameworks (MOFs). In some MOFs, the catalytic activity for acetalization is attributed to Lewis acid sites created at coordinatively unsaturated metal centers, while in others, Brønsted acidity from coordinated water molecules is believed to be the dominant factor. This highlights the nuanced role of the acid catalyst in the reaction mechanism.
Table 4.3: Catalytic Activity of Methanesulfonates in this compound Synthesis
| Catalyst | Catalytic Activity Trend |
| Methanesulfonic Acid | Highest Activity |
| Manganese(II) Methanesulfonate (B1217627) | Mn(CH₃SO₃)₂ > |
| Zinc(II) Methanesulfonate | Zn(CH₃SO₃)₂ > |
| Nickel(II) Methanesulfonate | Ni(CH₃SO₃)₂ > |
| Copper(II) Methanesulfonate | Cu(CH₃SO₃)₂ |
| Source: Adapted from research findings on the synthesis of this compound. nih.gov |
Organocatalysis and Enamine Catalysis in Acetal Chemistry
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a third pillar of catalysis, standing alongside biocatalysis and transition metal catalysis. A prominent strategy within this field is enamine catalysis, which is particularly relevant to the chemistry of aldehydes like isobutyraldehyde.
Enamines are highly reactive nucleophilic intermediates formed from the reaction of an aldehyde or ketone with a secondary amine catalyst, such as proline. This process mimics the action of certain enzymes, like aldolases. In a key example of organocatalysis, L-proline was shown to catalyze the intermolecular aldol (B89426) reaction between acetone (B3395972) and various aldehydes, including isobutyraldehyde. researchgate.net
The general mechanism of enamine catalysis involves the following steps:
Enamine Formation: The catalyst, typically a secondary amine like proline, reacts with an aldehyde (e.g., isobutyraldehyde) to form a nucleophilic enamine intermediate.
Nucleophilic Attack: This enamine then attacks an electrophile.
Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to yield the final product and regenerate the amine catalyst, completing the catalytic cycle.
This activation strategy is versatile, enabling a variety of transformations such as α-fluorination, α-chlorination, and aziridination. researchgate.net The formation of the enamine from the aldehyde is a crucial activation step that allows for subsequent bond formations. researchgate.netamanote.com While the catalysis does not directly involve the acetal form, it is fundamentally linked to the reactivity of the parent aldehyde from which this compound is derived.
Encapsulated Catalysis and Host-Guest Chemistry
Encapsulated catalysis utilizes molecular hosts, or "nanoreactors," to envelop reactants and catalysts, creating a confined environment that can dramatically alter reaction rates and selectivity. This field of host-guest chemistry mimics enzymatic strategies by using non-covalent interactions to control chemical transformations. tandfonline.comnih.gov
Catalytic Hydrolysis of Orthoformates and Acetals within Molecular Hosts
A significant application of encapsulated catalysis is the hydrolysis of acetals and orthoformates. While these compounds are stable in neutral or basic solutions, they readily hydrolyze under acidic conditions. nih.gov Supramolecular chemistry has enabled this acid-catalyzed hydrolysis to occur even in basic solutions. nih.govresearchgate.net
Researchers have designed highly-charged, water-soluble metal-ligand assemblies (e.g., Ga₄L₆) with hydrophobic interior cavities. tandfonline.comnih.gov These assemblies can encapsulate acetal or orthoformate substrates. Inside the hydrophobic pocket, the substrate is isolated from the bulk basic solution, and the host can stabilize the protonated, charged transition state of the hydrolysis reaction. tandfonline.comnih.gov This stabilization significantly lowers the activation energy for hydrolysis, leading to remarkable rate accelerations.
The process follows Michaelis-Menten kinetics, a model typically used for enzyme-catalyzed reactions, which involves a pre-equilibrium where the substrate binds to the host, followed by the rate-limiting catalytic step. tandfonline.comnih.gov
The table below illustrates the dramatic rate enhancements observed for the hydrolysis of certain substrates within these molecular hosts compared to the uncatalyzed background reaction.
| Substrate | Catalyst | Rate Acceleration (k_cat/k_uncat) | Reference |
| Diethoxymethane | Supramolecular Assembly (1) | Up to 980-fold | tandfonline.com |
| Triethyl Orthoformate | Supramolecular Assembly (1) | 560-fold | nih.gov |
| Triisopropyl Orthoformate | Supramolecular Assembly (1) | 890-fold | nih.gov |
Diastereoselectivity in C-H Bond Activation of Aldehydes with Encapsulated Complexes
Beyond accelerating reactions, encapsulated catalysis provides a powerful tool for controlling stereochemistry. The confined space of a molecular host can impose strict geometric constraints on the encapsulated catalyst and substrate, thereby directing the outcome of the reaction with high selectivity.
A notable example is the diastereoselective C-H bond activation of aldehydes mediated by encapsulated transition metal complexes. researchgate.nettandfonline.com Chiral, self-assembled supramolecular hosts, such as a Ga₄L₆ tetrahedral assembly, can encapsulate cationic iridium or rhodium half-sandwich complexes. researchgate.nettandfonline.com These encapsulated metal complexes can then activate the C-H bonds of aldehydes. researchgate.nettandfonline.comnih.gov
The research demonstrates that the size and shape of the host assembly play a crucial role in determining the diastereoselectivity of the transformation. researchgate.nettandfonline.com By encapsulating the catalyst, the host environment dictates the orientation of the aldehyde as it approaches the metal center, favoring one transition state over another and leading to a significant improvement in the diastereoselectivity of the C-H activation product. researchgate.nettandfonline.com This strategy showcases how the host molecule can act as a "second sphere" ligand, influencing the steric environment around the catalyst to achieve selectivities that are not possible with the non-encapsulated catalyst alone. researchgate.net
Applications in Advanced Organic Synthesis
Protecting Group Chemistry
The primary application of isobutyraldehyde (B47883) diethyl acetal (B89532) in organic synthesis is as a protecting group for the aldehyde functionality. The conversion of a reactive aldehyde to a stable acetal allows chemists to perform reactions on other parts of a molecule without unintended side reactions at the carbonyl carbon.
In the course of synthesizing complex organic molecules, it is often necessary to prevent aldehydes from reacting with certain reagents. Aldehydes are susceptible to attack by nucleophiles, including strongly basic ones like Grignard reagents and organolithium compounds, as well as reducing agents like lithium aluminum hydride. By converting the isobutyraldehyde group to its diethyl acetal, its reactivity is temporarily masked. libretexts.org This acetal form is inert to these powerful reagents, enabling selective transformations at other sites within the molecule, such as esters or ketones. libretexts.org Once the desired modifications are complete, the acetal can be removed to regenerate the original aldehyde functionality. libretexts.org
A key advantage of acetals, including isobutyraldehyde diethyl acetal, is their stability in neutral to strongly basic environments. libretexts.org This characteristic is fundamental to their role as effective protecting groups. libretexts.org The ether linkages of the acetal are not susceptible to cleavage by bases or nucleophiles, which allows for a wide range of chemical transformations to be carried out on the protected molecule. libretexts.orgthegoodscentscompany.com This stability ensures the integrity of the masked aldehyde group during reactions that require basic catalysts or reagents.
Table 1: Stability of this compound under Various Conditions
| Condition | Reagent Type | Stability of Acetal | Rationale |
| Basic | Hydroxides, Grignard Reagents, Organolithiums, Hydrides | High | The ether bonds of the acetal are not susceptible to nucleophilic attack or cleavage by bases. libretexts.org |
| Neutral | Water, Alcohols (without acid catalyst) | High | Acetal hydrolysis requires acid catalysis to proceed at a significant rate. |
| Acidic | Aqueous Mineral Acids (e.g., HCl, H₂SO₄) | Low | The acetal is readily hydrolyzed back to the parent aldehyde and alcohol under acidic conditions. libretexts.orgncert.nic.in |
The utility of a protecting group is contingent upon its facile and selective removal when its protective function is no longer needed. This compound can be efficiently deprotected, reverting to isobutyraldehyde, through hydrolysis with aqueous mineral acids. ncert.nic.in The mechanism of this reaction is the reverse of the acetal formation process. While effective, strong acidic conditions may not be suitable for substrates containing other acid-sensitive functional groups.
To address this, milder and more selective methods for acetal deprotection have been developed. These strategies offer greater control and compatibility with sensitive molecules.
Table 2: Selected Methods for Acetal Deprotection
| Reagent System | Conditions | Selectivity/Notes |
| Aqueous Mineral Acid (e.g., HCl) | Aqueous solution | Standard, effective method for acid-stable molecules. libretexts.orgncert.nic.in |
| TMSOTf / 2,2′-Bipyridyl | Nearly neutral conditions | A mild method suitable for substrates with acid-labile functions. researchgate.net |
| Al(HSO₄)₃ / Wet SiO₂ | Heterogeneous, reflux in n-Hexane | An efficient and inexpensive procedure that proceeds under mild, heterogeneous conditions. researchgate.net |
| Iodine (catalytic) | Acetone (B3395972) | A highly efficient method for chemoselective deprotection. |
Building Block in Complex Molecule Synthesis
Beyond its role in protection chemistry, this compound functions as a valuable building block for introducing the isobutyl moiety into larger, more complex molecular frameworks.
The isobutyraldehyde structure is a component of various biologically active compounds. As a stable precursor, its diethyl acetal can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. nacchemical.com By incorporating this fragment, chemists can construct complex molecular architectures that possess specific steric and electronic properties required for their intended biological function.
Isobutyraldehyde is a key reactant in the synthesis of N-acylated N,O-acetals, a class of compounds that are important precursors to N-acyliminium ions. core.ac.uk These ions are powerful electrophiles used in carbon-carbon bond-forming reactions. core.ac.uk In one documented pathway, isobutyraldehyde undergoes a net C-N bond insertion into an N-acyl phthalimide (B116566) in the presence of triethylamine and lithium tetrafluoroborate to yield an N-phthalimido-O-acyl-N,O-acetal. nsf.gov This transformation highlights the role of the aldehyde as a foundational component in constructing these versatile synthetic intermediates. nsf.gov Other methods involve the reaction of aldehydes with amides and alcohols to form N-acyl-N,O-acetals in a two-step process. researchgate.net
Chiral Synthesis and Stereoselective Reactions
The application of this compound in chiral synthesis is not extensively documented in scientific literature. As an achiral molecule, its direct participation in inducing stereoselectivity would require the influence of external chiral agents, such as chiral catalysts or reagents. In principle, acetals can undergo various transformations, and if a chiral auxiliary were incorporated into the acetal structure (e.g., by using a chiral diol instead of ethanol), the resulting chiral acetal could direct the stereochemical outcome of subsequent reactions.
Specific examples of diastereoselective transformations directly involving this compound are not readily found in published research. Diastereoselective reactions typically involve molecules with pre-existing stereocenters or the creation of a new stereocenter under the influence of another. While the parent compound, isobutyraldehyde, can participate in diastereoselective reactions such as aldol (B89426) additions or allylations to create specific stereoisomers, the diethyl acetal derivative is generally used as a protecting group for the aldehyde functionality. This protection strategy prevents the aldehyde from reacting while other parts of a molecule undergo transformation. The acetal would then be removed to regenerate the aldehyde. Therefore, the role of this compound in stereoselective synthesis is primarily passive, serving to protect the carbonyl group rather than actively directing the stereochemical course of a reaction.
One-Pot Synthesis Strategies
One-pot synthesis, a strategy aimed at improving chemical process efficiency by combining multiple reaction steps in a single reactor without isolating intermediates, could potentially involve this compound. nih.gov The formation of the acetal itself is a straightforward acid-catalyzed reaction between isobutyraldehyde and two equivalents of ethanol (B145695).
A hypothetical one-pot strategy could involve:
In situ protection: Isobutyraldehyde is converted to this compound in the reaction vessel to protect the aldehyde group.
Subsequent transformation: A reaction is carried out on another part of the molecule, with the acetal group remaining inert.
Deprotection: The reaction conditions are altered (e.g., by adding aqueous acid) to hydrolyze the acetal and regenerate the isobutyraldehyde functionality for a final reaction step.
While this outlines a plausible synthetic strategy, specific, well-documented examples of complex one-pot syntheses where this compound is a key intermediate are not prevalent in the literature. The concept of pot economy drives chemists to design such sequences to save time, resources, and reduce waste. nih.gov The conversion of an aldehyde to an acetal and its subsequent deprotection are common steps in multi-step syntheses, and their integration into a one-pot process is a logical, though not widely reported, extension for this specific compound.
Analytical and Spectroscopic Characterization Techniques in Research
Chromatographic Methods
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. It is a cornerstone for assessing the purity of isobutyraldehyde (B47883) diethyl acetal (B89532) and for monitoring its formation during a reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For isobutyraldehyde diethyl acetal, it serves two primary functions: verifying the purity of the final product and monitoring the progress of the acetalization reaction.
In a typical analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column, such as a HP-5MS column. nih.gov The components separate based on their boiling points and interactions with the column's stationary phase. Since isobutyraldehyde (boiling point ~63-64°C) is significantly more volatile than its diethyl acetal (boiling point ~135°C), the two are easily separated. flavscents.comspectrabase.com
As the separated components exit the GC column, they enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. This provides a mass spectrum that acts as a molecular fingerprint, confirming the identity of the eluted compound. For purity assessment, a GC chromatogram of a purified sample should ideally show a single major peak corresponding to this compound, with commercial standards often having a purity of 96-97% or higher. nacchemical.comcalpaclab.com
During reaction monitoring, small aliquots are taken from the reaction mixture over time. GC-MS analysis allows researchers to track the disappearance of the starting materials (isobutyraldehyde and ethanol) and the simultaneous appearance and increase of the this compound product peak. researchgate.net This provides a quantitative measure of reaction conversion and helps in determining the optimal reaction time.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction by separating compounds based on polarity. libretexts.orgchemistryhall.com It is particularly useful for the synthesis of this compound from isobutyraldehyde. acs.org
The stationary phase is typically a thin layer of silica (B1680970) gel on a plate of glass or aluminum. chemistryhall.com A small spot of the reaction mixture is applied to the bottom of the plate. The plate is then placed in a sealed chamber with a suitable solvent system (eluent), which moves up the plate by capillary action. chemistryhall.com
The separation occurs because the starting material, isobutyraldehyde, is more polar than the product, this compound. The aldehyde's polarity stems from its carbon-oxygen double bond (C=O), whereas the acetal has less polar carbon-oxygen single bonds (C-O-C). Consequently, the less polar acetal product travels further up the plate with the nonpolar mobile phase, resulting in a higher Retention Factor (Rf) value. The more polar aldehyde interacts more strongly with the polar silica gel and moves a shorter distance, giving it a lower Rf value. chemistryhall.com
To monitor the reaction, three lanes are often spotted on the TLC plate: the starting material (isobutyraldehyde), a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. libretexts.org As the reaction proceeds, the spot corresponding to the starting aldehyde in the reaction mixture lane will diminish, while a new, higher-Rf spot corresponding to the acetal product will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org Visualization can be achieved using UV light or by staining with an agent like phosphomolybdic acid or potassium permanganate. chemistryhall.comacs.org
Spectroscopic Methods
Spectroscopy involves the interaction of electromagnetic radiation with matter. It is fundamental for elucidating the exact molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. rsc.org
Structural Elucidation: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum shows the different types of carbon atoms in the molecule. The characteristic signals in the NMR spectra confirm the successful formation of the acetal by showing the presence of the ethoxy groups and the acetal proton, and the absence of the aldehyde proton. rsc.org
¹H NMR Spectral Data for this compound Data obtained in CDCl₃ solvent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | d (doublet) | 1H | Acetal proton (-CH (OR)₂) |
| ~3.6 | m (multiplet) | 2H | Methylene protons (-OCH₂ CH₃) |
| ~3.4 | m (multiplet) | 2H | Methylene protons (-OCH₂ CH₃) |
| ~1.9 | m (multiplet) | 1H | Methine proton (-CH (CH₃)₂) |
| ~1.1 | t (triplet) | 6H | Methyl protons (-OCH₂CH₃ ) |
| ~0.9 | d (doublet) | 6H | Methyl protons (-CH(CH₃ )₂) |
¹³C NMR Spectral Data for this compound Data obtained in CDCl₃ solvent. Acetal carbons typically appear between 90-110 ppm. oregonstate.edu
| Chemical Shift (δ) ppm | Assignment |
| ~107 | Acetal carbon (C H(OR)₂) |
| ~60 | Methylene carbons (-OC H₂CH₃) |
| ~32 | Methine carbon (-C H(CH₃)₂) |
| ~17 | Methyl carbons (-CH(C H₃)₂) |
| ~15 | Methyl carbons (-OCH₂C H₃) |
Kinetic Studies: ¹H NMR spectroscopy is also an effective tool for studying the kinetics of acetal formation. acs.orgnih.gov By taking spectra of the reaction mixture at various time points, the rate of reaction can be determined. This is done by integrating the area of a characteristic peak for the reactant (e.g., the aldehyde proton of isobutyraldehyde at ~9.6 ppm) and the product (e.g., the acetal proton at ~4.3 ppm). acs.orgchemicalbook.com The relative integrals of these peaks allow for the calculation of the concentration of each species over time, from which the reaction rate constant and half-life can be derived. acs.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound synthesis, IR spectroscopy provides clear evidence of the conversion of the aldehyde to the acetal.
The most significant change observed is the disappearance of the strong carbonyl (C=O) stretching absorption of the starting material, isobutyraldehyde, which is typically found around 1725-1740 cm⁻¹. chemicalbook.com Concurrently, strong C-O-C (acetal) stretching bands appear in the product's spectrum, characteristically in the region of 1050-1150 cm⁻¹. The presence of these C-O-C bands and the absence of the C=O band are definitive indicators that the acetal has been formed.
Key IR Absorption Bands for Acetal Formation
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Indication |
| Isobutyraldehyde (Reactant) | Aldehyde C=O | ~1725-1740 (strong) | Presence of starting material |
| This compound (Product) | Acetal C-O-C | ~1050-1150 (two strong bands) | Presence of product |
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound based on its fragmentation pattern upon ionization. The molecular weight of this compound is 146.23 g/mol . chemicalbook.comthegoodscentscompany.com
In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 146. The fragmentation pattern is characteristic of acetals. A common fragmentation pathway is the loss of an ethoxy group (-OCH₂CH₃, mass 45) to form a stable oxonium ion at m/z 101. This [M - 45]⁺ peak is often a significant peak in the spectrum. Further fragmentation can occur, leading to other characteristic ions.
Major Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Ion Formula | Description |
| 146 | [C₈H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 101 | [C₆H₁₃O]⁺ | Loss of an ethoxy group [M - OC₂H₅]⁺ |
| 73 | [C₄H₉O]⁺ | Fragment from cleavage |
| 47 | [C₂H₇O]⁺ | Protonated ethanol (B145695) |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Environmental and Industrial Considerations in Research
Green Chemistry Principles in Acetal (B89532) Production
The core tenets of green chemistry, which promote the design of chemical products and processes that minimize or eliminate hazardous substances, are central to modern acetal synthesis. nih.govmun.caasbcnet.org The goal is to develop environmentally friendly products and processes by focusing on aspects like atom economy, use of renewable feedstocks, and energy efficiency. nih.govmun.ca
The traditional synthesis of acetals often involves corrosive acid catalysts and volatile organic solvents, leading to environmental concerns and complex purification procedures. ijsdr.org Research now focuses on developing more sustainable synthetic pathways.
One approach involves the reaction of isobutyraldehyde (B47883) with anhydrous ethanol (B145695) using methanesulfonic acid or its metal salts (methanesulfonates) as catalysts. guidechem.com While methanesulfonic acid shows high catalytic activity, the use of metal methanesulfonates simplifies the post-reaction work-up, prevents acid corrosion, and allows for catalyst recycling. guidechem.com These catalysts are insoluble in aldehydes and only slightly soluble in alcohols, settling as a solid after the reaction for easy separation and recovery. guidechem.com
Further innovations include solvent-free reaction conditions, which dramatically reduce waste compared to traditional methods. ijsdr.orgresearchgate.net Photo-organocatalytic methods, utilizing a photocatalyst like thioxanthenone and a simple light source, offer a mild and green alternative for acetalization, avoiding the need for metal complexes or stoichiometric acids. rsc.orgrsc.org
A study on the catalytic activity for the synthesis of isobutyraldehyde diethyl acetal demonstrated the effectiveness of various catalysts.
Table 1: Catalytic Activity in this compound Synthesis
| Catalyst | Relative Activity | Advantages |
|---|---|---|
| Methanesulfonic acid | Highest | High reaction rate |
| Mn(CH₃SO₃)₂ | High | Recyclable, avoids acid corrosion, simplified post-treatment |
| Zn(CH₃SO₃)₂ | Medium-High | Recyclable, avoids acid corrosion, simplified post-treatment |
| Ni(CH₃SO₃)₂ | Medium | Recyclable, avoids acid corrosion, simplified post-treatment |
| Cu(CH₃SO₃)₂ | Lower | Recyclable, avoids acid corrosion, simplified post-treatment |
This table is based on the catalytic activity order described in the literature, where Mn(CH₃SO₃)₂ > Zn(CH₃SO₃)₂ > Ni(CH₃SO₃)₂ > Cu(CH₃SO₃)₂. guidechem.com
Minimizing the energy requirements of chemical processes is a key principle of green chemistry, recognized for its environmental and economic benefits. nih.gov A significant advancement in this area is the use of reactive distillation (RD), a process that combines chemical reaction and distillation in a single unit. manchester.ac.ukmdpi.com This integration leads to substantial energy savings compared to conventional setups involving separate reactors and distillation columns. manchester.ac.ukmdpi.com
Industrial Production Processes and Challenges
The industrial-scale production of this compound leverages advanced process technologies to maximize efficiency and product purity.
Reactive distillation (RD) is a prime example of process intensification and is well-suited for the continuous production of acetals. manchester.ac.ukmdpi.com In this process, the reaction between isobutyraldehyde and ethanol occurs within a distillation column that also serves to separate the products from the reactants. manchester.ac.uk As the acetal is formed, the water produced as a by-product is continuously removed, which shifts the reaction equilibrium towards the product side, thereby increasing conversion. researchgate.net This integrated approach reduces capital investment, simplifies the process, and enhances product selectivity. manchester.ac.ukresearchgate.net
To maximize the yield and efficiency of this compound production, careful optimization of process parameters is essential. Key variables include reaction temperature, pressure, catalyst concentration, and the molar ratio of reactants. sciencepublishinggroup.com
For the synthesis of this compound from isobutyraldehyde and ethanol, a typical laboratory procedure involves heating the mixture for a specific duration, for instance, one hour, followed by purification. guidechem.com The reaction is typically conducted at the boiling point of the mixture to facilitate the removal of the water by-product through reflux. guidechem.com The final product is then collected by distillation within a specific temperature range, such as 142-146°C. guidechem.com In industrial settings, these parameters are precisely controlled and optimized using methodologies like response surface methodology to achieve the highest possible yield and process efficiency. sciencepublishinggroup.com
Table 2: General Synthesis and Purification Parameters
| Parameter | Value/Range | Purpose |
|---|---|---|
| Reactant Molar Ratio (Ethanol:Isobutyraldehyde) | e.g., 6:1 (0.72 mol:0.12 mol) | Ensures complete reaction of the aldehyde. guidechem.com |
| Reaction Time | e.g., 1 hour | Allows the reaction to proceed towards completion. guidechem.com |
| Reaction Temperature | Heating under reflux | Facilitates the reaction and removal of water by-product. guidechem.com |
| Product Collection Temperature (Distillation) | 142-146°C | Isolates the pure this compound. guidechem.com |
Scalability and Economic Viability of Production Methods
The industrial-scale production of this compound is driven by the principles of cost-efficiency, process optimization, and scalability. The economic viability of any production method is intrinsically linked to factors such as raw material cost, energy consumption, catalyst efficiency and reusability, and downstream processing requirements. Research in this area focuses on developing and refining synthesis routes that are not only high-yielding but also economically and environmentally sustainable for large-scale manufacturing.
A primary method for industrial synthesis is the acetalization of isobutyraldehyde with an excess of ethanol in the presence of an acid catalyst. youtube.com To enhance the economic feasibility, industrial processes often employ continuous reactive distillation. numberanalytics.com This technique integrates the chemical reaction and the separation of products within a single unit, which can significantly reduce both capital and operating costs compared to traditional batch processes. mdpi.com By continuously removing the acetal product and recycling unreacted ethanol, the reaction equilibrium is shifted towards the product, leading to higher conversion rates and improved process efficiency. numberanalytics.com
The choice of catalyst is a critical factor influencing both the scalability and the environmental impact of the production process. While traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they present challenges in terms of corrosion, catalyst recovery, and waste generation from neutralization steps. rsc.orglongdom.org This has spurred research into heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 18), zeolites, and functionalized mesoporous materials like SBA-15. rsc.orgresearchgate.net These solid catalysts offer significant advantages for industrial applications, including ease of separation from the reaction mixture, potential for regeneration and reuse over multiple cycles with minimal loss of activity, and a reduction in corrosive waste streams. rsc.org
Recent research has also explored novel catalytic systems to improve the sustainability of acetal production. Enzyme-mediated processes using lipases have demonstrated high yields at mild temperatures, though their current scalability for bulk chemical production can be challenging. Similarly, metal-organic frameworks (MOFs) have shown promise with high yields in shorter reaction times, but the cost associated with their synthesis is a current limitation to their widespread industrial adoption.
Detailed Research Findings:
Research into the synthesis of this compound has yielded comparative data on the effectiveness of various catalytic systems. The selection of a catalyst directly impacts reaction parameters and, consequently, the economic and environmental profile of the process.
Below is a comparative analysis of different catalysts used in the synthesis of this compound:
< Analyzes the performance of different catalysts for the synthesis of this compound. >
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| H₂SO₄ | 25 | 6 | 78 | Low cost, readily available. |
| Amberlyst 18 | 20 | 5.5 | 95 | Reusable, non-corrosive, reduces waste. |
| RuCl₃ | 20 | 10 | 85 | Effective under mild, low-temperature conditions. |
| Zr-based MOFs | - | 3 | 90 | High yield in short time, but costly synthesis. |
The data indicates that heterogeneous catalysts like Amberlyst 18 can achieve very high yields in shorter reaction times and at lower temperatures compared to traditional homogeneous catalysts like sulfuric acid. While ruthenium-based catalysts are also effective at low temperatures, the use of precious metals can be an economic consideration. longdom.org Emerging technologies like MOFs and enzymatic catalysis show significant potential for greener production routes, although economic and scalability hurdles currently exist. The development of solvent-free reaction conditions, often coupled with mechanochemical methods, is another promising area of research aimed at reducing the environmental footprint of production. researchgate.net
From an industrial perspective, the move towards continuous reactive distillation utilizing robust, reusable solid acid catalysts appears to be the most economically viable and scalable approach currently. numberanalytics.comresearchgate.net This method not only maximizes product yield and purity but also aligns with the principles of green chemistry by minimizing energy consumption and waste generation. mdpi.comresearchgate.net
Safety and Handling Protocols in Academic and Industrial Research Settings
Laboratory Safety Precautions
Adherence to laboratory safety precautions is the first line of defense against potential exposure and accidents. These measures are designed to protect researchers from the chemical's irritant properties and flammability.
Personal Protective Equipment (PPE) Requirements
To prevent skin and eye contact, specific PPE is required when handling isobutyraldehyde (B47883) diethyl acetal (B89532). cymitquimica.com All protective clothing should be clean, readily available, and donned before work begins. nj.gov
Gloves : Chemical protective gloves are mandatory. cymitquimica.com While materials like PVC and rubber have been suggested, the selection of the most suitable glove material depends on the specific operational conditions and should be based on recommendations from safety equipment suppliers or manufacturers. cymitquimica.comnj.gov It is crucial to inspect gloves for any signs of degradation or permeation before use. After use, hands should be thoroughly washed and dried. cymitquimica.com
Lab Coats : A protective lab coat or suit is necessary to prevent skin contact. cymitquimica.comnj.gov For activities with a risk of splashing, a chemical-protection suit compliant with EN 14605 may be required. basf.com
Goggles : Eye protection, such as safety spectacles or goggles, is essential to shield against splashes and vapors that can cause serious eye irritation. cymitquimica.comilo.org In situations with a higher risk of splashing, a face shield should also be worn. tcichemicals.com
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., PVC, Rubber) | Prevents skin contact and irritation. cymitquimica.comnj.gov |
| Body Protection | Protective lab coat or chemical-protection suit | Protects skin from accidental splashes. nj.govbasf.com |
| Eye Protection | Safety goggles or spectacles; face shield as needed | Prevents serious eye irritation from splashes or vapors. cymitquimica.comilo.orgtcichemicals.com |
Ventilation Requirements
Proper ventilation is critical to control the accumulation of flammable and potentially irritating vapors. princeton.edu
Fume Hoods : Whenever possible, operations involving open containers of isobutyraldehyde diethyl acetal should be conducted within a laboratory fume hood. princeton.edu Fume hoods are designed to capture, contain, and exhaust hazardous fumes and vapors, drawing them away from the user's breathing zone. drawellanalytical.com To be effective, work should be conducted at least six inches inside the hood, and the sash should be kept at the appropriate height to ensure optimal airflow. drawellanalytical.comyoutube.com
Local Exhaust Ventilation : If a fume hood is not feasible, local exhaust ventilation (LEV) should be employed at the point of chemical release to effectively remove vapors from the immediate work area. nj.gov Ventilation equipment, including fume hoods and LEV systems, must be explosion-proof due to the flammable nature of the compound. cymitquimica.comtcichemicals.com General laboratory ventilation should also be maintained to dilute any fugitive emissions. chemos.de
Prevention of Vapor/Mist Inhalation
Inhalation of this compound vapors can cause respiratory irritation. cymitquimica.com Therefore, preventing the generation and inhalation of vapors and mists is a key safety objective.
Engineering Controls : The primary methods for preventing inhalation are the engineering controls discussed above, namely fume hoods and local exhaust ventilation. nj.govilo.org These systems are designed to capture vapors at the source.
Work Practices : Good laboratory practices are also essential. These include keeping containers of this compound tightly closed when not in use and minimizing the amount of material handled in open systems. basf.comairgas.com If there is a risk of exposure despite engineering controls, appropriate respiratory protection should be worn. airgas.comchemicalbook.com
Flammability and Explosion Hazards
This compound is a flammable liquid and vapor, posing a significant fire and explosion risk. cymitquimica.comnj.gov Its vapors are heavier than air and can travel a considerable distance to an ignition source, potentially causing a flashback. nj.govprinceton.edu
Handling near Heat/Sparks/Open Flames/Hot Surfaces
Strict avoidance of ignition sources is mandatory in areas where this compound is handled or stored. nj.gov
Prohibited Items : All sources of ignition, such as open flames, sparks, and smoking materials, are strictly forbidden. nj.govbasf.com
Equipment : Electrical equipment, including lighting and ventilation systems, must be explosion-proof and intrinsically safe. cymitquimica.comtcichemicals.com Only non-sparking tools should be used, especially when opening or closing containers. nj.govtcichemicals.com Heating of the chemical should be performed using controlled methods like steam baths or heating mantles, never an open flame. princeton.edu
| Hazard Control Measure | Examples | Purpose |
| Elimination of Ignition Sources | No smoking, no open flames, no sparks | Prevents the ignition of flammable vapors. nj.govbasf.com |
| Use of Specialized Equipment | Explosion-proof electrical/ventilating/lighting equipment, non-sparking tools | Avoids the accidental generation of sparks that could ignite vapors. cymitquimica.comnj.govtcichemicals.com |
| Safe Heating Methods | Steam baths, heating mantles, oil baths | Provides controlled heating without a direct flame. princeton.edu |
Prevention of Electrostatic Charge Buildup
The act of pouring or transferring flammable liquids like this compound can generate static electricity, which can discharge as a spark and ignite vapors. princeton.eduworksafe.vic.gov.au
Grounding and Bonding : To prevent the accumulation of static charge, it is crucial to ground and bond all metal containers and receiving equipment during transfer operations. cymitquimica.comnj.gov Bonding involves creating an electrical connection between containers, while grounding provides a path for the charge to dissipate safely into the earth. princeton.eduworksafe.vic.gov.au
Safe Transfer Practices : Splashing and free-fall of the liquid should be minimized during transfer, as these actions can increase the generation of static electricity. risklogic.com This can be achieved by using a fill pipe that reaches close to the bottom of the receiving container. worksafe.vic.gov.auriskstop.co.uk In situations where static generation is unavoidable, the procedure should be carried out slowly to allow time for the charge to disperse. princeton.edu
Use of Explosion-Proof Equipment and Non-Sparking Tools
Given that this compound is a flammable liquid and its vapors can form explosive mixtures with air, the use of explosion-proof equipment and non-sparking tools is a critical safety measure. cymitquimica.comnj.govoxoplast.com All electrical equipment, including lighting, ventilation systems, and stirrers, should be rated for use in flammable atmospheres to prevent the ignition of vapors. cymitquimica.comchemos.deechemi.com It is also imperative to use tools made from non-sparking materials, especially when opening or closing containers, to avoid generating sparks that could ignite the flammable vapors. nj.govoxoplast.comechemi.com Grounding and bonding of containers and receiving equipment are also essential to prevent the buildup of static electricity, which can be an ignition source. cymitquimica.comchemos.deechemi.com
Containment of Vapors (e.g., preventing leakage into confined spaces)
Effective vapor containment is crucial to prevent the accumulation of flammable and potentially harmful concentrations of this compound. Handling should be conducted in well-ventilated areas, preferably within a chemical fume hood or a process enclosure with a local exhaust ventilation system designed to capture and remove vapors at the source. cymitquimica.comchemos.de The design of the ventilation system must be appropriate for the specific process and the properties of the chemical. cymitquimica.com Special attention should be paid to preventing vapors from accumulating in low-lying areas or confined spaces such as basements or pits, as the vapors are heavier than air and can travel considerable distances to an ignition source. cymitquimica.comnj.govchemos.de Before entering any confined space where this chemical may be present, it is essential to test the atmosphere to ensure an explosive concentration does not exist. nj.gov
Storage Guidelines
Proper storage of this compound is paramount to maintaining its stability and preventing hazardous situations.
Airtight Containers and Inert Gas Storage
This compound should be stored in tightly sealed containers to prevent the escape of flammable vapors and to protect the compound from atmospheric moisture, which can lead to hydrolysis. chemos.deechemi.comindenta.comsigmaaldrich.com The containers should be clearly labeled and checked regularly for leaks. cymitquimica.com For long-term storage or to maintain high purity, storing the compound under an inert gas atmosphere, such as argon or nitrogen, is recommended. oxoplast.comindenta.comsigmaaldrich.comcalpaclab.com This practice, known as nitrogen blanketing in bulk storage, helps to prevent oxidation and degradation of the material. oxoplast.com
Temperature and Light Considerations (Cool, Dark, Well-Ventilated)
The storage area for this compound must be cool, dark, and well-ventilated. cymitquimica.comchemos.deechemi.comfishersci.com The compound should be kept away from heat, direct sunlight, and all sources of ignition such as sparks and open flames. chemos.deechemi.com Storing in a cool environment helps to minimize vapor pressure and reduce the risk of forming flammable concentrations in the air. cymitquimica.comchemos.deechemi.com Adequate ventilation in the storage area is necessary to disperse any potential vapor leaks. cymitquimica.comoxoplast.comchemos.de
Incompatibilities with Oxidizing Agents and Reactive Substances
This compound must be stored separately from incompatible materials, particularly strong oxidizing agents, acids, and bases. cymitquimica.comindenta.com Contact with strong oxidizing agents can lead to vigorous reactions, potentially causing fire or explosion. cymitquimica.com It is also reactive with strong acids and bases. indenta.com Therefore, dedicated storage areas are necessary to prevent accidental contact with these substances. cymitquimica.comfishersci.com
Emergency Procedures and Spill Management
In the event of a spill or emergency, established procedures must be followed to ensure the safety of personnel and to contain the incident effectively.
In case of a spill, all ignition sources must be removed from the area immediately. nj.govbasf.com Personnel not wearing appropriate protective equipment should be evacuated from the spill area until cleanup is complete. nj.gov For minor spills, the liquid should be absorbed with an inert material such as vermiculite, dry sand, or earth and collected in a sealed container for disposal. cymitquimica.comnj.gov For major spills, containment is a priority to prevent the substance from entering drains or waterways. nj.govchemos.de The contaminated area should be well-ventilated after the cleanup. nj.gov
Emergency procedures should also include immediate actions in case of exposure. If the chemical comes into contact with the skin or hair, the affected area should be rinsed immediately with water, and all contaminated clothing should be removed. cymitquimica.comechemi.comtcichemicals.com In case of eye contact, the eyes should be flushed with running water for at least 15 minutes, holding the eyelids open. cymitquimica.comchemos.de If inhaled, the individual should be moved to fresh air. cymitquimica.comchemos.de In all cases of significant exposure or if symptoms persist, immediate medical attention should be sought. cymitquimica.comchemos.de Emergency eyewash stations and safety showers should be readily accessible in areas where this compound is handled. cymitquimica.comnj.govfishersci.com
Interactive Data Tables
Table 1: Handling and Storage Safety Recommendations
| Parameter | Recommendation | Rationale |
| Equipment | Use explosion-proof electrical and ventilating equipment. cymitquimica.comchemos.deechemi.com | Prevents ignition of flammable vapors. nj.govoxoplast.com |
| Tools | Use non-sparking tools. nj.govoxoplast.comechemi.com | Avoids generating sparks that can ignite vapors. nj.govechemi.com |
| Ventilation | Handle in a well-ventilated area or chemical fume hood. cymitquimica.comchemos.de | Prevents accumulation of flammable and harmful vapors. cymitquimica.comchemos.de |
| Storage Containers | Store in airtight containers. chemos.deechemi.comindenta.comsigmaaldrich.com | Prevents vapor leakage and moisture ingress. chemos.deechemi.com |
| Inert Atmosphere | Store under an inert gas like argon or nitrogen for high purity/long-term storage. oxoplast.comindenta.comsigmaaldrich.comcalpaclab.com | Prevents oxidation and degradation. oxoplast.com |
| Storage Conditions | Store in a cool, dark, and well-ventilated place. cymitquimica.comchemos.deechemi.comfishersci.com | Minimizes vapor pressure and prevents degradation from heat and light. chemos.deechemi.com |
| Incompatibilities | Store away from oxidizing agents, strong acids, and strong bases. cymitquimica.comindenta.com | Prevents hazardous chemical reactions. cymitquimica.comindenta.com |
Table 2: Emergency Response Procedures
| Incident | Procedure |
| Spill | Remove ignition sources, evacuate non-essential personnel, absorb with inert material, and ventilate the area. nj.govbasf.com |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin with water. cymitquimica.comechemi.comtcichemicals.com |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, keeping eyelids open. cymitquimica.comchemos.de |
| Inhalation | Move the affected person to fresh air. cymitquimica.comchemos.de |
| General | Seek immediate medical attention after significant exposure or if symptoms persist. cymitquimica.comchemos.de |
Containment and Cleanup of Spills (Absorbent Materials)
In the event of a spill, immediate action is necessary to contain and clean up the material to prevent further hazards. For small spills, the area should be immediately secured, and all ignition sources must be removed. cymitquimica.com Personnel involved in the cleanup should wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. cymitquimica.com
The spilled liquid should be contained and absorbed using inert, non-combustible materials. Suitable absorbent materials include:
Vermiculite nj.gov
Dry sand nj.govchemicalbook.com
Earth nj.gov
Diatomaceous earth chemicalbook.com
Once the material is absorbed, it should be collected using non-sparking tools and placed into a designated, sealable container for flammable waste. cymitquimica.comnj.gov The affected area should then be thoroughly ventilated. nj.gov It is crucial to avoid breathing vapors and to prevent contact with skin and eyes during the entire cleanup process. cymitquimica.com
Environmental Precautions (Drains, Surface/Ground Water Protection)
Preventing the release of this compound into the environment is a critical aspect of its handling. The substance is harmful to aquatic life with long-lasting effects. cymitquimica.com Therefore, measures must be in place to prevent it from entering drains, surface water, or groundwater. chemos.deairgas.com
Key environmental precautions include:
Containment: In the event of a spill, measures should be taken to prevent the material from spreading and entering waterways. chemicalbook.comairgas.com This can be achieved by diking the spilled material with sand or earth.
Avoid Direct Release: The substance should not be discharged directly into drains or the aquatic environment. chemicalbook.com
Contaminated Water: Any water used for firefighting that becomes contaminated with this compound should be collected separately and not allowed to enter the sewer system or watercourses. chemos.de
Proper Storage: Storing the chemical in appropriate, well-maintained containers in designated areas helps prevent accidental release. airgas.com
If a release to the environment occurs, the relevant authorities must be informed. airgas.com
Fire Extinguishing Media (Dry Chemical, Dry Sand, Foam)
This compound is a flammable liquid and vapor, with a flash point of 22°C. echemi.com Therefore, appropriate fire extinguishing media must be readily available in areas where it is handled and stored.
Suitable extinguishing media include:
Dry chemical powder chemicalbook.comtcichemicals.com
Dry sand chemicalbook.comtcichemicals.com
Alcohol-resistant foam cymitquimica.comtcichemicals.com
Carbon dioxide (CO2) chemos.de
Water jets are generally not recommended as they may be ineffective and could spread the flammable liquid. chemicalbook.comchemos.de However, a water spray can be used to cool fire-exposed containers. nj.govchemicalbook.com
Evacuation and Personnel Protection during Emergencies
In case of a large spill, leak, or fire, immediate evacuation of the area is crucial. nj.gov Only personnel trained and equipped for emergency response should be allowed in the vicinity. basf.com
Emergency procedures should include the following:
Evacuation: All non-essential personnel should be evacuated from the hazard area. nj.govchemicalbook.com It is important to move upwind from the incident to avoid inhaling vapors. ntc.gov.au
Personnel Protection: Emergency responders must wear appropriate personal protective equipment (PPE), which may include self-contained breathing apparatus (SCBA) in situations with high vapor concentrations or in case of fire. chemicalbook.comchemos.de Full protective clothing is also necessary to prevent skin contact. nj.gov
Ignition Sources: All sources of ignition in the area must be eliminated. nj.govairgas.com
Ventilation: The area should be well-ventilated to disperse vapors. nj.gov
Emergency shower and eyewash facilities should be readily accessible in the immediate work area. nj.gov
Waste Disposal Considerations
The disposal of this compound and its contaminated materials must be conducted in strict accordance with all applicable regulations to prevent environmental contamination and ensure safety.
Compliance with Local, Regional, and National Regulations
Waste generated from the use of this compound, including unused product and contaminated absorbent materials, must be treated as hazardous waste. nj.gov Disposal must adhere to all local, regional, and national regulations for flammable and hazardous chemical waste. chemicalbook.comairgas.com
Key considerations for waste disposal include:
Licensed Disposal Company: Surplus and non-recyclable solutions should be offered to a licensed disposal company. chemicalbook.com
Containerization: Waste materials should be placed in appropriate, labeled containers for disposal. chemicalbook.com Original containers should be used if possible, and uncleaned containers should be handled in the same manner as the product itself. chemicalbook.com
Incineration: A common method for disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber. chemicalbook.com
No Mixing: Do not mix with other waste streams unless specifically permitted by regulations and disposal procedures. chemicalbook.com
It is imperative for all personnel handling this chemical to be aware of and trained in the proper disposal procedures as mandated by their institution and governing bodies.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling Isobutyraldehyde Diethyl Acetal in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Avoid long-term storage due to potential instability .
- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste disposal services to comply with federal and local regulations .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Acetalization : React isobutyraldehyde with excess ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under anhydrous conditions. Monitor reaction progress via GC-MS or TLC .
- Orthoester Method : Use triethyl orthoformate as a water scavenger to drive the reaction to completion, minimizing hydrolysis side reactions .
- Purification : Distill the product under reduced pressure (e.g., 76–78°C at 20 mmHg) to isolate the acetal .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Confirm structure via H NMR (e.g., characteristic ethoxy peaks at δ 1.2–1.4 ppm and acetal proton at δ 4.5–5.0 ppm) and IR (C-O-C stretch at ~1100 cm) .
- Chromatography : Use GC-FID or HPLC with a polar column (e.g., ZORBAX SB-C18) to assess purity. Compare retention times with commercial standards .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its utility as a protecting group in complex syntheses?
- Methodological Answer :
- Steric Effects : The branched isobutyl group enhances steric protection of the acetal, making it resistant to nucleophilic attack in basic conditions. This is critical in multi-step syntheses (e.g., natural product total synthesis) .
- Acid Sensitivity : Optimize deprotection using mild acids (e.g., aqueous HCl in THF) to avoid side reactions. Kinetic studies via H NMR can monitor hydrolysis rates .
Q. What strategies mitigate side reactions when employing this compound under varying pH conditions?
- Methodological Answer :
- Acidic Media : Avoid strong protic acids (e.g., HSO) to prevent premature deprotection. Use buffered conditions (pH 4–6) with Lewis acids (e.g., ZnCl) for controlled reactivity .
- Basic Media : Employ aprotic solvents (e.g., DMF) to reduce nucleophilic attack on the acetal. Add radical scavengers (e.g., BHT) if free radical pathways are observed .
Q. How can contradictory literature reports on catalytic systems for acetalization be resolved?
- Methodological Answer :
- Systematic Screening : Compare palladacycle catalysts (e.g., Kaiser oxime resin-derived) with traditional acid catalysts in identical reaction conditions. Use DOE (Design of Experiments) to identify optimal temperature, solvent, and catalyst loading .
- Mechanistic Studies : Conduct kinetic isotope effects (KIE) or DFT calculations to elucidate rate-determining steps and reconcile divergent data .
Data Contradiction Analysis
Q. Why do some studies report divergent stability profiles for this compound in long-term storage?
- Methodological Resolution :
- Degradation Pathways : Analyze aged samples via LC-MS to identify degradation products (e.g., isobutyraldehyde or ethanol). Control humidity and oxygen levels during storage to suppress oxidation .
- Batch Variability : Cross-reference Certificates of Analysis (COA) from suppliers to assess impurity profiles (e.g., residual aldehydes) that accelerate decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
